N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide is an organic compound that belongs to the triazine family. Triazine compounds are known for their diverse applications in fields ranging from agriculture to pharmaceuticals, owing to their unique structural properties and reactivity.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c15-9-3-4-11-10(8-9)14(21)19(18-17-11)6-5-16-13(20)12-2-1-7-22-12/h3-4,8,12H,1-2,5-7H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLPOJFITGMDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide typically involves multiple steps:
Formation of the Triazine Core: : The triazine core can be synthesized through the reaction of substituted anilines with cyanuric chloride under controlled pH conditions.
Fluorination: : The fluorine atom is introduced using fluorinating agents such as hydrogen fluoride or tetra-n-butylammonium fluoride.
Coupling with Tetrahydrofuran-2-carboxamide: : This step involves nucleophilic substitution where the triazine core is coupled with tetrahydrofuran-2-carboxamide in the presence of a base, like triethylamine, to form the final product.
Industrial Production Methods
For large-scale production, the industrial synthesis might employ continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimizing reaction conditions can significantly enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: : It can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: : It can undergo nucleophilic substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Triethylamine, pyridine.
Solvents: : Dichloromethane, ethanol.
Major Products
Oxidation Products: : Formation of hydroxylated derivatives.
Reduction Products: : Corresponding amine derivatives.
Substitution Products: : Halogenated and substituted triazines.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in various catalytic processes due to its electronic properties.
Material Science: : Incorporated into polymers to enhance thermal and chemical stability.
Biology
Biological Probes: : Used in the design of fluorescent probes for detecting biomolecules.
Enzyme Inhibitors: : Explored as potential inhibitors for specific enzymes.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent in the treatment of cancer and bacterial infections.
Diagnostic Tools: : Employed in the development of diagnostic imaging agents.
Industry
Agriculture: : Utilized in the synthesis of agrochemicals and pesticides.
Textile Industry: : Used in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets, including enzymes and receptors. Its triazine core can bind to the active sites of enzymes, inhibiting their function. Additionally, the fluorine atom enhances its binding affinity and stability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzotriazines: : Known for their applications in pharmaceuticals and materials science.
Fluorinated Triazines: : Used in agrochemicals and as intermediates in organic synthesis.
Uniqueness
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide stands out due to its unique combination of a triazine core and fluorine atom, which confer enhanced reactivity and stability. Its tetrahydrofuran-2-carboxamide moiety further adds to its versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
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Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a tetrahydrofuran ring and a triazine moiety. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 321.31 g/mol. The presence of the fluoro substituent and the carboxamide group suggests unique pharmacological properties that could enhance its biological activity compared to other compounds lacking these features.
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN5O3 |
| Molecular Weight | 321.31 g/mol |
| CAS Number | 1904311-51-8 |
Biological Activity Overview
Preliminary studies have indicated that this compound may exhibit significant biological activities, including:
- Antitumor Activity : The compound's structural features suggest potential efficacy against various cancer cell lines.
- Antimicrobial Properties : Its chemical structure may confer activity against a range of pathogenic microorganisms.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, compounds with similar triazine and carboxamide functionalities have been shown to inhibit glycine transporters, which play a critical role in neurotransmission and could be implicated in various neurological disorders .
Case Studies and Research Findings
-
Glycine Transporter Inhibition : A study evaluated several compounds for their ability to inhibit the glycine transporter GlyT1. While specific data on this compound was not detailed, related compounds demonstrated significant inhibition at concentrations as low as 0.5 µM .
Compound Concentration (µM) Effect on GlyT1 Inhibition ALX 5407 0.5 Positive Control Test Compound X 10 Significant Effect - Antitumor Studies : The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation. For example, derivatives containing similar triazine cores have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have comparable efficacy.
Q & A
Q. Key Intermediates :
- 6-Fluorobenzo[d][1,2,3]triazin-4(3H)-one
- 2-Bromoethyl tetrahydrofuran-2-carboxamide
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of fluorine substitution (e.g., δ ~160 ppm for C-F in 13C NMR) and tetrahydrofuran ring conformation (e.g., δ 3.7–4.2 ppm for protons adjacent to oxygen) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆FN₄O₃: 335.1154) .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for amide C=O) .
Basic: How does the fluorine substituent influence physicochemical properties?
Methodological Answer:
The 6-fluoro group enhances:
- Lipophilicity : Measured via logP (e.g., increases by ~0.5 compared to non-fluorinated analogs) .
- Metabolic stability : Assessed using liver microsome assays (e.g., t½ > 120 min in human hepatocytes due to reduced oxidative metabolism) .
Advanced: How to design SAR studies to optimize bioactivity?
Methodological Answer:
Systematic substitution :
- Vary tetrahydrofuran carboxamide groups (e.g., replace with pyrrolidine or piperidine analogs) .
- Modify the ethyl linker length (e.g., propyl vs. ethyl) to assess steric effects.
In vitro screening : Test analogs against target enzymes (e.g., kinase inhibition assays with ATP competition protocols) .
Data analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituents with binding affinity .
Q. Example SAR Table :
| Substituent Position | Modification | IC₅₀ (nM) | logP |
|---|---|---|---|
| Tetrahydrofuran ring | Oxepane replacement | 12.3 ± 1.2 | 2.1 |
| Ethyl linker | Propyl extension | 45.7 ± 3.8 | 2.8 |
Advanced: How to resolve discrepancies in biological activity data across assays?
Methodological Answer:
Contradictions often arise from:
- Assay conditions : Adjust ATP concentrations (e.g., 1 mM vs. 10 µM) to account for competition .
- Compound stability : Perform HPLC-MS post-assay to confirm integrity (e.g., degradation in PBS at pH 7.4 vs. pH 6.0) .
- Protein source : Compare recombinant vs. native enzymes (e.g., human vs. murine kinases) .
Q. Troubleshooting Table :
| Discrepancy Source | Mitigation Strategy |
|---|---|
| Off-target effects | Use orthogonal assays (e.g., SPR vs. fluorescence polarization) |
| Solubility issues | Optimize DMSO concentration (<0.1%) or use cyclodextrin carriers |
Advanced: What computational methods predict metabolic sites?
Methodological Answer:
In silico tools :
- MetaSite : Identifies vulnerable sites (e.g., ethyl linker as a hotspot for CYP3A4 oxidation) .
- Molnova ADMET Predictor : Estimates clearance rates based on structural fragments.
Validation : Cross-check with LC-MS/MS metabolite profiling in hepatocyte incubations .
Advanced: How to assess in vivo pharmacokinetics in preclinical models?
Methodological Answer:
Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodents.
Sampling : Collect plasma at 0.5, 2, 6, and 24 hrs post-dose.
Analysis : Quantify via LC-MS/MS (LLOQ: 1 ng/mL) and calculate AUC, Cmax, and bioavailability .
Q. PK Parameters Table :
| Route | AUC₀–24 (h·ng/mL) | t½ (h) | Bioavailability (%) |
|---|---|---|---|
| IV | 450 ± 50 | 2.1 | 100 |
| Oral | 120 ± 20 | 1.8 | 27 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
